molecular formula C19H27ClN2O B2558846 1-(tert-butylamino)-3-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol CAS No. 942870-52-2

1-(tert-butylamino)-3-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol

Cat. No.: B2558846
CAS No.: 942870-52-2
M. Wt: 334.89
InChI Key: SBLSKNLDQYKYHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-butylamino)-3-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol is a complex organic compound that belongs to the class of beta-blockers. Beta-blockers are commonly used in the treatment of cardiovascular diseases, such as hypertension and arrhythmias. This compound is characterized by its unique structure, which includes a carbazole moiety and a tert-butylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butylamino)-3-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol typically involves multiple steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions.

    Chlorination: The carbazole core is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 8-position.

    Alkylation: The chlorinated carbazole is alkylated with 3-chloropropanol in the presence of a base, such as potassium carbonate, to form the intermediate product.

    Amination: The intermediate product undergoes nucleophilic substitution with tert-butylamine to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butylamino)-3-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butylamino group or the carbazole moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and amines.

Major Products

The major products formed from these reactions include oxidized carbazole derivatives, reduced carbazole compounds, and various substituted carbazole derivatives.

Scientific Research Applications

1-(tert-butylamino)-3-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases and its role as a beta-blocker.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(tert-butylamino)-3-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines, such as adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it effective in the treatment of hypertension and arrhythmias.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another beta-blocker with a similar mechanism of action but different chemical structure.

    Atenolol: A beta-blocker that is more selective for beta-1 adrenergic receptors.

    Metoprolol: A beta-blocker with a similar therapeutic application but different pharmacokinetic properties.

Uniqueness

1-(tert-butylamino)-3-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol is unique due to its specific structural features, such as the carbazole moiety and the tert-butylamino group. These features contribute to its distinct pharmacological profile and make it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

1-(tert-butylamino)-3-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O/c1-19(2,3)21-11-13(23)12-22-17-10-5-4-7-14(17)15-8-6-9-16(20)18(15)22/h6,8-9,13,21,23H,4-5,7,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLSKNLDQYKYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(CN1C2=C(CCCC2)C3=C1C(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.